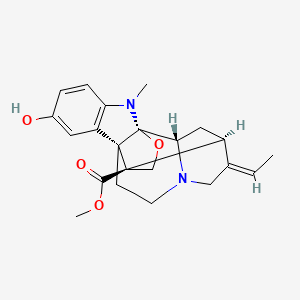

Akuammine

説明

from the seeds of Picralima nitida; has affinity for opioid receptors; structure given in first source

特性

CAS番号 |

3512-87-6 |

|---|---|

分子式 |

C22H26N2O4 |

分子量 |

382.5 g/mol |

IUPAC名 |

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1 |

InChIキー |

YILKZADAWNUTTB-QLWRWLBVSA-N |

異性体SMILES |

C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |

正規SMILES |

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Akuammine |

製品の起源 |

United States |

Foundational & Exploratory

The Akuammine Biosynthesis Pathway in Picralima nitida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammine, a prominent monoterpenoid indole alkaloid (MIA) found in the seeds of the West African tree Picralima nitida, has garnered significant interest for its potential analgesic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Picralima nitida, drawing upon established knowledge of MIA biosynthesis in related Apocynaceae species. While the complete enzymatic cascade within P. nitida is yet to be fully elucidated, this document synthesizes current understanding, presents available quantitative data, outlines key experimental methodologies, and visualizes the proposed pathway and workflows.

Introduction

Picralima nitida, a member of the Apocynaceae family, is a traditional medicinal plant whose seeds are rich in a diverse array of indole alkaloids, with this compound being a major constituent[1]. These alkaloids, particularly this compound, have been investigated for their pharmacological activities, including their interaction with opioid receptors[2][3]. The complex structure of this compound necessitates a sophisticated biosynthetic machinery within the plant. This guide details the proposed enzymatic steps leading to the synthesis of this compound, from primary metabolites to the final complex alkaloid.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the well-characterized monoterpenoid indole alkaloid (MIA) pathway. The pathway can be broadly divided into three main stages: the formation of the universal precursor strictosidine, the formation of the key intermediate geissoschizine, and the subsequent transformations leading to the akuammiline skeleton and finally this compound.

Stage 1: Biosynthesis of Strictosidine

The biosynthesis of MIAs begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid precursor geranyl diphosphate (GPP).

Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, GPP undergoes a series of enzymatic reactions, including hydroxylation by geraniol 10-hydroxylase (G10H) , to form secologanin.

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key enzyme in MIA biosynthesis, to produce strictosidine[4]. This reaction is a Pictet-Spengler condensation that forms the fundamental tetracyclic ring system of most MIAs.

Stage 2: Formation of the Geissoschizine Intermediate

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive aglycone. This unstable intermediate is a critical branch point in the MIA pathway and can rearrange into various alkaloid skeletons. For the formation of this compound, the strictosidine aglycone is proposed to be converted to the central intermediate, 19-E-geissoschizine. This conversion is likely catalyzed by a geissoschizine synthase (GS) , which has been characterized in other MIA-producing plants[5].

Stage 3: Formation of the Akuammiline Skeleton and this compound

The transformation of geissoschizine is a key step in diversifying the MIA scaffolds. The formation of the akuammiline skeleton is catalyzed by a specific class of cytochrome P450 enzymes.

-

Rhazimal Synthase (RS): In plants like Alstonia scholaris, a cytochrome P450 enzyme named rhazimal synthase (RS) has been shown to catalyze the oxidative cyclization of geissoschizine to form rhazimal, an akuammiline-type alkaloid. It is highly probable that a homologous RS enzyme exists in Picralima nitida.

-

Conversion to Pseudoakuammigine: Rhazimal is then proposed to undergo further enzymatic modifications, including reduction and other rearrangements, to form pseudoakuammigine. The specific enzymes for these steps in P. nitida are yet to be identified.

-

Final Hydroxylation to this compound: The final step in the biosynthesis of this compound is the 10-hydroxylation of pseudoakuammigine. A pseudoakuammigine 10-hydroxylase , a cytochrome P450 enzyme, has been identified in Vinca minor (VmPs10H) that performs this specific reaction. The presence of a homologous enzyme in P. nitida is strongly suggested.

Quantitative Data

Quantitative data on the specific intermediates and enzyme kinetics of the this compound biosynthetic pathway in Picralima nitida is limited in the current literature. However, data on the total alkaloid content provides a basis for understanding the metabolic capacity of the plant.

| Parameter | Plant Part | Value | Reference |

| Total Alkaloid Content | Seeds | 6% - 7.6% (of dry weight) | |

| Total Alkaloid Content | Pods | 7.6% (of dry weight) | |

| Alkaloid Content (Aqueous Extract) | Seeds | 8.72 mg/g | |

| This compound Content | Seeds | 0.56% (of dried powder) |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Gene Discovery and Cloning

Objective: To identify and isolate candidate genes encoding the biosynthetic enzymes from Picralima nitida.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from various tissues of P. nitida (e.g., seeds, leaves, roots) using a suitable plant RNA extraction kit.

-

Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.

-

-

Homology-Based Gene Identification:

-

Use known amino acid sequences of MIA biosynthetic enzymes from related species (e.g., Catharanthus roseus, Rauvolfia serpentina, Vinca minor) as queries to search the assembled P. nitida transcriptome using tBLASTn.

-

Identify putative homologous sequences for TDC, G10H, STR, SGD, GS, RS, and pseudoakuammigine 10-hydroxylase.

-

-

Gene Cloning:

-

Design gene-specific primers based on the identified transcript sequences.

-

Amplify the full-length coding sequences from P. nitida cDNA using PCR.

-

Clone the PCR products into a suitable expression vector (e.g., pET-28a for E. coli expression, pEAQ-HT for plant transient expression).

-

Heterologous Expression and Enzyme Characterization

Objective: To produce recombinant enzymes and characterize their function and kinetics.

Methodology:

-

Heterologous Expression:

-

E. coli Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Yeast Expression (for P450s): Co-express the putative cytochrome P450s with a cytochrome P450 reductase in a suitable yeast strain (e.g., Saccharomyces cerevisiae). Prepare microsomes from the yeast culture for enzyme assays.

-

-

Enzyme Assays:

-

General Assay Conditions: Incubate the purified recombinant enzyme (or microsomes) with the putative substrate(s) in a suitable buffer at an optimal temperature and pH.

-

Substrates: Tryptamine and secologanin for STR; strictosidine for SGD; geissoschizine for RS; pseudoakuammigine for the hydroxylase.

-

Cofactors: NADPH for cytochrome P450 enzymes.

-

Product Detection: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS and compare the retention time and mass spectrum with authentic standards.

-

-

Enzyme Kinetics:

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Metabolite Profiling

Objective: To identify and quantify the intermediates of the this compound pathway in Picralima nitida.

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry plant tissues.

-

Grind the tissues to a fine powder.

-

Extract the metabolites using a suitable solvent system (e.g., 80% methanol).

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using a reverse-phase C18 column on an HPLC or UPLC system.

-

Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

-

Detect and identify the metabolites using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

-

Identify known compounds by comparing their retention times and MS/MS fragmentation patterns with authentic standards.

-

For unknown compounds, use high-resolution mass to determine the elemental composition and interpret the fragmentation pattern for structural elucidation.

-

Visualizations

Putative this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound in Picralima nitida.

Experimental Workflow for Gene Discovery and Characterization

Caption: Workflow for the discovery and functional characterization of biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Picralima nitida is a complex process that is part of the larger family of monoterpenoid indole alkaloid pathways. While the general framework of this pathway can be inferred from studies in related species, the specific enzymes and regulatory mechanisms within P. nitida remain a promising area for future research. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only provide insights into the chemical ecology of this important medicinal plant but also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potential therapeutic applications. Further research should focus on the isolation and characterization of the proposed enzymes from P. nitida to confirm their roles and provide the necessary tools for metabolic engineering.

References

- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. the-akuammiline-alkaloids-origin-and-synthesis - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties and Solubility of Akuammine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammine is a prominent indole alkaloid primarily sourced from the seeds of the West African tree Picralima nitida. With a structural relation to pharmacologically significant alkaloids like yohimbine and mitragynine, this compound has garnered considerable interest for its biological activities, most notably as an agonist at opioid receptors. This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for isolation and solubilization, and visualizations of its primary signaling pathway and the relationship between its chemical properties and pharmacokinetic predictions, serving as a vital resource for professionals in research and drug development.

Introduction

This compound, also known as vincamajoridine, is an indole monoterpene alkaloid that is the most abundant alkaloid in the seeds of Picralima nitida, constituting up to 0.56% of the dried powder.[1] Historically, these seeds have been used in traditional African medicine for treating pain and fever.[2] Modern pharmacological studies have identified this compound as an opioid agonist with a preference for the μ-opioid receptor (μOR), making it a molecule of interest for the development of novel analgesics.[1][2] A thorough understanding of its physicochemical properties is fundamental to its extraction, formulation, and application in pharmacological research.

Physicochemical Properties

The molecular structure and properties of this compound dictate its behavior in biological and chemical systems. Key physicochemical data, compiled from various chemical databases and literature, are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₂₆N₂O₄ | [3] |

| Molecular Weight | 382.46 g/mol | |

| Appearance | Solid powder, White crystals | |

| Melting Point | 225-255 °C (with decomposition) | |

| LogP (Octanol/Water) | 1.5 (Computed) | |

| Polar Surface Area (PSA) | 62.2 Ų (Computed, 2D) |

| Purity | >98% (Commercially available) | |

Solubility Profile

This compound's predominantly hydrophobic structure results in poor aqueous solubility, a critical consideration for in vitro and in vivo studies. While precise quantitative solubility data in many solvents is not widely published, a qualitative and semi-quantitative profile has been established.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes | Source(s) |

|---|---|---|---|

| Water | Slight / Poor | Consistent with its hydrophobic structure. | |

| DMSO | Soluble (≥1 mg/mL) | Common solvent for preparing stock solutions. | |

| DMF | Soluble (2 mg/mL) | Alternative solvent for stock solutions. | |

| Ethanol | Soluble | Used in extraction protocols, especially when acidified. | |

| Ethyl Acetate | 5 g/L | Moderate solubility. | |

| Acetone | 7 g/L | Moderate solubility. |

| Hexane | Negligible (<0.5 g/L) | Poorly soluble in non-polar solvents. | |

Experimental Methodologies

Isolation and Purification: pH-Zone-Refining Countercurrent Chromatography

A superior method for isolating this compound and related alkaloids from crude plant extracts is pH-zone-refining countercurrent chromatography (pHZR-CCC). This technique separates ionizable compounds based on their pKa values and hydrophobicity between two immiscible liquid phases, yielding high-purity fractions.

General Protocol Outline:

-

Solvent System Preparation: A two-phase solvent system is selected. A common system for alkaloids is n-hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water.

-

Phase Modification: A retainer base (e.g., 5-10 mM triethylamine, TEA) is added to the organic stationary phase, and an eluter acid (e.g., 5-10 mM hydrochloric acid, HCl) is added to the aqueous mobile phase.

-

CCC Instrument Setup: The CCC column is filled with the stationary phase.

-

Sample Loading: The crude alkaloid extract, dissolved in the stationary phase, is injected into the column.

-

Elution: The mobile phase is pumped through the column. The pH gradient created by the retainer and eluter causes the alkaloids to partition and elute as sharp, well-separated zones according to their pKa and partition coefficients.

-

Fraction Collection & Analysis: Fractions are collected and analyzed by HPLC to confirm the purity of the isolated this compound.

Protocols for Solubilization for In Vitro Assays

Due to its low aqueous solubility, preparing this compound for bioassays requires specific protocols to avoid precipitation.

Recommended Protocol using DMSO:

-

Weighing: Accurately weigh the required mass of solid this compound powder.

-

Dissolution: Add anhydrous DMSO to achieve the desired stock concentration (e.g., 3.825 mg in 1 mL of DMSO for a 10 mM stock).

-

Mixing: Vortex the solution vigorously for 1-2 minutes.

-

Sonication (If Needed): If particles remain, sonicate the vial in a room-temperature water bath for 10-15 minutes until the solution is clear.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Working Solution: When preparing the final working solution, dilute the DMSO stock into the aqueous assay buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

Pharmacological Context and Structural Implications

Opioid Receptor Signaling Pathway

This compound functions primarily as a μ-opioid receptor agonist. Like other μ-opioid agonists, it activates the G-protein coupled μOR, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is a hallmark of opioid receptor activation and is linked to its analgesic effects.

Relationship Between Physicochemical Properties and Bioavailability

The physicochemical properties of a compound are strong predictors of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion). This compound's moderate lipophilicity (LogP = 1.5) and relatively low polar surface area (PSA = 62.2 Ų) are favorable for oral bioavailability. However, the PSA value is near the threshold often associated with limited permeability across the blood-brain barrier (BBB), suggesting its central nervous system effects might be constrained compared to more lipophilic opioids.

Conclusion

This compound is an indole alkaloid with well-defined physicochemical properties that align with its role as a potential therapeutic lead. Its moderate lipophilicity and low polar surface area suggest favorable oral absorption, though its central nervous system penetration may be limited. Its poor aqueous solubility necessitates the use of co-solvents like DMSO for research applications. The methodologies for its isolation are well-established, with pH-zone-refining CCC offering a robust path to high-purity material. A comprehensive grasp of these chemical and physical characteristics is indispensable for advancing the study of this compound from the laboratory to potential clinical applications.

References

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Akuammine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural elucidation of akuammine, a prominent indole alkaloid. While a definitive single-crystal X-ray structure of this compound is not publicly available, this document synthesizes data from extensive stereochemical studies, biosynthetic pathway analysis, and spectroscopic evidence. Furthermore, it outlines the established experimental protocols for the structural determination of related alkaloids, offering a robust framework for researchers in the field of natural product chemistry and drug development.

Stereochemistry of this compound

This compound is a complex pentacyclic indole alkaloid with multiple chiral centers, leading to a defined three-dimensional structure that is crucial for its biological activity. The stereochemistry of this compound is established through a combination of biosynthetic studies and advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The biosynthesis of akuammiline alkaloids, including this compound, originates from the precursor geissoschizine.[1][2][3][4][5] The enzymatic cyclization of geissoschizine, catalyzed by specific cytochrome P450 enzymes known as rhazimal synthases, forges a key bond between C7 and C16, establishing the characteristic akuammiline scaffold. This enzymatic control dictates the stereochemical outcome of the reaction.

The relative stereochemistry of this compound can be elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space correlations between protons that are in close proximity, providing critical insights into the spatial arrangement of atoms. For instance, correlations between specific protons can confirm the relative configuration of the substituents on the various stereocenters of the molecule.

Data Presentation: NMR Spectroscopic Data

NMR spectroscopy is the primary tool for the structural elucidation of this compound in the absence of a crystal structure. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar | 6.69 | d | 2.44 |

| H-Ar | 6.61 | dd | 8.3, 2.5 |

| H-Ar | 6.50 | d | 8.3 |

| H-17 | 5.43 | q | 6.9 |

| H-2 | 4.15 | s | |

| CH₃-18 | 1.52 (from another source) | d | 7.0 |

| OCH₃ | 3.73 (from another source) | s | |

| N-CH₃ | 2.78 (from another source) | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 172.2 |

| C-Ar | 151.8 |

| C-Ar | 142.3 |

| C-Ar | 139.3 |

| C-Ar | 127.4 |

| C-Ar | 122.4 |

| C-Ar | 119.9 |

| C-Ar | 118.2 |

| C-Ar | 109.8 |

| C-Ar | 103.9 |

| C-O | 74.4 |

| C-N | 58.4 |

| C-N | 54.6 |

| C | 53.7 |

| C | 52.7 |

| OCH₃ | 51.9 |

| C | 50.8 |

| C-N | 41.0 |

| CH₂ | 31.3 |

| N-CH₃ | 29.0 |

| CH₂ | 28.0 |

| CH₃ | 12.9 |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the seeds of Picralima nitida. The general procedure involves:

-

Extraction: Powdered seeds are subjected to extraction with a methanolic hydrochloric acid solution. The extract is then partitioned between an acidic aqueous solution and a non-polar organic solvent (e.g., hexanes) to remove lipids.

-

Liquid-Liquid Extraction: The aqueous layer is then basified and extracted with a chlorinated solvent like dichloromethane to isolate the alkaloids.

-

Crystallization: The crude alkaloid mixture can be further purified by crystallization. For instance, washing the mixture with cold acetone can precipitate this compound as a white solid.

NMR Spectroscopic Analysis

For the structural and stereochemical elucidation of this compound, a suite of NMR experiments is employed:

-

¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

-

Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform as the solvent.

Hypothetical Protocol for Single-Crystal X-ray Diffraction

While a crystal structure for this compound is not publicly available, the following protocol, based on established methods for other indole alkaloids, outlines the likely procedure for its determination.

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to create a supersaturated solution. Single crystals are grown by slow evaporation of the solvent at a constant temperature.

-

Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays. The diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

-

Determination of Absolute Configuration: The absolute stereochemistry can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects. The Flack parameter is calculated to confirm the absolute configuration.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereochemistry and structural elucidation of this compound.

Caption: Biosynthetic pathway of this compound from geissoschizine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 5. biorxiv.org [biorxiv.org]

The Dawn of Akuammine: A Technical Chronicle of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the seminal methods used for the isolation of akuammine, an indole alkaloid of significant pharmacological interest. Sourced from the seeds of the West African tree Picralima nitida, this compound's journey from a traditional remedy to a molecule of scientific intrigue began in the early 20th century. This document provides a detailed account of the pioneering work, including experimental protocols and the initial physicochemical characterization, offering a valuable resource for researchers in natural product chemistry and drug development.

The Genesis of a Discovery

The story of this compound is rooted in the traditional use of the seeds of Picralima nitida (then classified as Picralima klaineana) in West African medicine for the treatment of pain and fever. This ethnobotanical signpost guided the scientific inquiry that led to the identification of its active constituents.

In 1927, the British chemists Thomas Anderson Henry and Thomas Marvel Sharp, working at the Wellcome Chemical Research Laboratories in London, embarked on the first systematic investigation of the alkaloids present in these seeds. Their landmark work, published in the Journal of the Chemical Society, marked the official discovery of this compound and laid the groundwork for all subsequent research on this class of compounds.[1] A more comprehensive account of the alkaloids from P. klaineana was later published by T.A. Henry in 1932, further solidifying the initial findings.

The Historical Isolation Protocol: A Step-by-Step Reconstruction

The initial isolation of this compound by Henry and Sharp was a classic example of natural product chemistry in the early 20th century, relying on the principles of solvent extraction and acid-base chemistry. The following is a detailed reconstruction of their experimental protocol.

Experimental Protocol: The Henry and Sharp Method (1927)

Objective: To isolate the primary alkaloidal constituent from the seeds of Picralima klaineana.

Materials:

-

Dried and powdered seeds of Picralima klaineana.

-

Petroleum ether (low boiling point).

-

Alcohol (specific type not detailed in secondary sources).

-

Dilute acetic acid (concentration not specified in secondary sources).

-

Ammonia solution.

-

Chloroform.

-

Light petroleum.

-

Alumina (for chromatography).

Methodology:

-

Defatting: The powdered seeds were first exhaustively extracted with low-boiling petroleum ether to remove fatty oils and other non-polar components.

-

Alcoholic Extraction: The defatted seed material was then subjected to extraction with alcohol to solubilize the alkaloids.

-

Acid-Base Extraction:

-

The alcoholic extract was evaporated to a syrup and then treated with dilute acetic acid to form the water-soluble acetate salts of the alkaloids.

-

This acidic aqueous solution was then washed with chloroform to remove any remaining non-alkaloidal impurities.

-

The acidic solution was subsequently made alkaline by the addition of ammonia solution. This step neutralized the acetate salts, causing the free alkaloids to precipitate.

-

The precipitated crude alkaloids were then extracted from the alkaline aqueous mixture using chloroform.

-

-

Initial Purification:

-

The chloroform extract containing the crude alkaloids was evaporated to dryness.

-

The resulting residue was treated with a small amount of hot alcohol. Upon cooling, a significant portion of the primary alkaloid, this compound, crystallized out.

-

-

Chromatographic Purification:

-

The crude crystalline this compound was further purified by dissolving it in a mixture of equal parts of benzene and light petroleum.

-

This solution was then passed through a column of alumina.

-

The column was washed with the same solvent mixture to remove impurities.

-

The purified this compound was then eluted from the alumina column, and the solvent was evaporated to yield the final crystalline product.

-

Quantitative Data and Physicochemical Properties

The pioneering work of Henry and Sharp provided the first quantitative data on the yield and the fundamental physicochemical properties of this compound.

| Property | Reported Value (Henry & Sharp, 1927/Henry, 1932) |

| Yield from Seeds | ~0.56% of the dried seed powder |

| Melting Point | 255 °C |

| Specific Optical Rotation | [α]D -65.5° (in alcohol) |

| Molecular Formula | C₂₂H₂₆O₄N₂ |

| Appearance | Colourless, prismatic needles |

| Solubility | Sparingly soluble in common organic solvents |

Logical Workflow of the Historical Isolation

The logical progression of the historical isolation process can be visualized as a series of steps designed to systematically separate the target alkaloid from the complex matrix of the plant material.

Early Insights into Biological Activity

While the initial focus of Henry and Sharp was on the chemical characterization of this compound, their work paved the way for pharmacological investigations. Early studies, though not detailed in the primary isolation papers, began to explore the physiological effects of the newly discovered alkaloid, corroborating the traditional medicinal uses of the Picralima nitida seeds. The antimalarial and analgesic properties of this compound have since become a significant area of research.

Conclusion

The discovery and historical isolation of this compound by T.A. Henry and T.M. Sharp represent a pivotal moment in natural product chemistry. Their meticulous application of classical chemical techniques not only unveiled a novel indole alkaloid but also provided the foundational knowledge for decades of subsequent research into its synthesis, pharmacology, and therapeutic potential. This technical guide serves as a testament to their pioneering work and as a valuable reference for the scientific community.

References

The Pharmacological Profile of Crude Picralima nitida Seed Extract: A Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picralima nitida, a plant native to West and Central Africa, has a long history of use in traditional medicine for a variety of ailments, most notably pain, fever, malaria, and diarrhea. The seeds, in particular, are a rich source of indole alkaloids, which are responsible for the plant's diverse pharmacological activities. This document provides a comprehensive technical overview of the pharmacological profile of crude Picralima nitida seed extract, focusing on its key phytochemical constituents, mechanisms of action, and quantitative pharmacological data. Detailed experimental protocols for foundational assays and visual representations of key pathways and workflows are included to support further research and development.

Phytochemical Composition

The pharmacological effects of Picralima nitida seeds are primarily attributed to a complex mixture of monoterpene indole alkaloids. Over 10 distinct alkaloids have been identified, with the most significant ones listed in Table 1. The most abundant alkaloid is Akuammine, which can constitute up to 0.56% of the dried seed powder. Beyond alkaloids, phytochemical screening of aqueous and methanolic extracts has also revealed the presence of other compound classes, including tannins, saponins, flavonoids, terpenoids, steroids, and glycosides, which may contribute to the overall therapeutic profile.

Table 1: Major Alkaloids in Picralima nitida Seeds and Their Primary Pharmacological Activities

| Alkaloid | Primary Associated Activity / Mechanism | Key References |

| This compound | μ-Opioid receptor modulation (agonist/antagonist activity reported), Antimalarial | |

| Akuammidine | μ-Opioid receptor agonist | |

| Akuammicine | Potent κ-Opioid receptor agonist, stimulates glucose uptake | |

| Pseudo-akuammigine | μ-Opioid receptor agonist, Anti-inflammatory, Analgesic | |

| Alstonine | Atypical antipsychotic-like effects (via 5-HT2A/2C receptors) | |

| Picraline | Opioid receptor activity | |

| Akuammiline | Opioid receptor activity | |

| Akuammigine | Limited efficacy at opioid receptors in bioassays |

Core Pharmacological Activities & Mechanisms of Action

The crude extract of P. nitida seeds exhibits a wide range of biological activities, stemming from the synergistic or individual actions of its constituent alkaloids.

Opioid-Mediated Analgesia

The traditional use of P. nitida as a painkiller is strongly supported by evidence of its interaction with the endogenous opioid system. Several of its alkaloids bind to and modulate opioid receptors, though they possess neither the high affinity nor the selectivity of classical opioids.

-

Mechanism: The analgesic and centrally-acting effects are primarily mediated through the activation of μ-opioid (MOR) and κ-opioid (KOR) receptors. Agonism at these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, ultimately resulting in decreased neuronal excitability and pain signal transmission.

-

Key Alkaloids:

-

Akuammidine and Pseudo-akuammigine act as μ-opioid receptor agonists.

-

Akuammicine is a potent agonist at the κ-opioid receptor.

-

This compound has shown the highest affinity for μ-opioid sites but has been reported controversially as both an antagonist and an agonist in different studies.

-

Recent, more extensive in vitro and in vivo studies have confirmed the opioid-preferring activity of these alkaloids but found limited efficacy in assays of thermal nociception, suggesting a complex analgesic profile that may differ from traditional opioids.

The Etnopharmacological Compendium of Akuammine-Containing Flora: A Technical Guide to Traditional Medicinal Applications

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing the indole alkaloid akuammine. The primary focus of this document is Picralima nitida (Akuamma), a West African tree with a rich history of ethnobotanical applications. Other plant genera known to contain this compound, including Vinca, Alstonia, and Aspidosperma, will also be discussed to a lesser extent, highlighting the current state of knowledge and areas for future investigation. This guide aims to bridge the gap between traditional knowledge and modern pharmacological research by presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further scientific inquiry and drug discovery.

Introduction to this compound and its Botanical Sources

This compound is a monoterpenoid indole alkaloid with a chemical structure related to yohimbine and mitragynine.[1] Its presence has been identified in several plant species, most notably in the seeds of Picralima nitida, where it is the most abundant alkaloid.[1] The traditional use of these plants, particularly P. nitida, for a variety of ailments has prompted scientific investigation into the pharmacological properties of their constituent alkaloids.

The primary botanical source of this compound discussed in this guide is:

-

Picralima nitida (Stapf) T.Durand & H.Durand: Commonly known as Akuamma, this tree is native to West and Central Africa.[2] The seeds are the primary part used in traditional medicine.[2][3]

Other genera reported to contain this compound or related alkaloids include:

-

Vinca (L.): Notably Vinca major and Vinca minor (Periwinkle). While these plants have a history of use in European folk medicine, the primary focus has been on other alkaloids like vincamine for their effects on cerebral blood flow. This compound has been identified in Vinca major.

-

Alstonia (R.Br.): This genus, which includes species like Alstonia boonei, is used in traditional African medicine for treating fever, pain, and malaria. It is known to be rich in indole alkaloids, including this compound.

-

Aspidosperma (Mart. & Zucc.): A large genus of plants from the Americas, several species of which are used in traditional medicine for malaria and other ailments. While rich in indole alkaloids, the specific traditional uses linked to this compound are not well-documented.

Traditional Medicinal Uses of Picralima nitida (Akuamma)

The seeds of Picralima nitida have a long and well-documented history of use in traditional African medicine, particularly in Ghana, Nigeria, and Ivory Coast. The primary methods of preparation involve crushing or powdering the dried seeds, which are then taken orally.

The principal traditional applications of P. nitida seeds include:

-

Analgesia: The most prominent traditional use is for the relief of pain, including conditions like rheumatism and arthritis.

-

Antimalarial: Decoctions and powdered seeds are widely used for the treatment of malaria.

-

Antipyretic: Used to reduce fever associated with various illnesses.

-

Anti-inflammatory: Employed to alleviate inflammation.

-

Gastrointestinal ailments: Used to treat diarrhea and other stomach complaints.

Phytochemistry and Quantitative Analysis

The medicinal properties of Picralima nitida are attributed to its complex mixture of indole alkaloids. The seeds are particularly rich in these compounds.

Major Alkaloids in Picralima nitida

Besides this compound, other significant alkaloids isolated from P. nitida seeds include:

-

Akuammidine

-

Pseudo-akuammigine

-

Akuammicine

-

Picraline

Quantitative Data

The following tables summarize the available quantitative data on the alkaloid content of Picralima nitida.

| Plant Part | Total Alkaloid Content (% of dry weight) | Reference |

| Seeds | 3.5 - 4.8% | |

| Seeds | 0.56% (this compound specifically) |

| Alkaloid | Receptor Binding Affinity (Ki, µM) | Reference |

| This compound | µ-opioid: 0.5 | |

| δ-opioid: >10 | ||

| κ-opioid: >10 | ||

| Akuammidine | µ-opioid: 0.6 | |

| δ-opioid: 2.4 | ||

| κ-opioid: 8.6 | ||

| Akuammicine | µ-opioid: >10 | |

| δ-opioid: >10 | ||

| κ-opioid: 0.2 | ||

| Pseudo-akuammigine | µ-opioid: >10 | |

| δ-opioid: >10 | ||

| κ-opioid: >10 |

Pharmacological Activity and Signaling Pathways

The traditional uses of Picralima nitida for pain relief are supported by modern pharmacological studies, which have demonstrated that its constituent alkaloids interact with the endogenous opioid system.

Opioid Receptor Interaction

Several of the alkaloids from P. nitida have been shown to bind to opioid receptors, which are key regulators of pain perception. The interaction of these alkaloids with different opioid receptor subtypes (µ, δ, and κ) likely contributes to the plant's analgesic effects.

Figure 1: Interaction of major Picralima nitida alkaloids with opioid receptors leading to analgesia.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the pharmacological properties of this compound and related alkaloids.

Alkaloid Extraction from Picralima nitida Seeds

A general workflow for the extraction and isolation of alkaloids from P. nitida seeds is presented below. Specific details may vary between studies.

Figure 2: General workflow for the extraction and isolation of alkaloids from Picralima nitida seeds.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor subtype.

-

Objective: To determine the binding affinity (Ki) of this compound and other alkaloids for µ, δ, and κ opioid receptors.

-

General Procedure:

-

Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest are prepared.

-

Radioligand Incubation: The membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]DAMGO for µ-receptors).

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radiolabeled ligand (e.g., [³H]DAMGO, [³H]DPDPE, [³H]U69593).

-

Test compounds (this compound, etc.).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

Hot Plate Test (Analgesia)

This is a common behavioral test to assess the central analgesic activity of a compound.

-

Objective: To evaluate the pain-relieving effects of this compound or P. nitida extracts in an animal model.

-

General Procedure:

-

Animal Acclimatization: Mice or rats are acclimatized to the testing environment.

-

Drug Administration: The test compound, a control vehicle, or a standard analgesic (e.g., morphine) is administered to the animals.

-

Hot Plate Exposure: At a predetermined time after drug administration, the animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the latency. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The increase in latency in the drug-treated group compared to the control group indicates an analgesic effect.

-

-

Materials:

-

Hot plate apparatus.

-

Experimental animals (mice or rats).

-

Test compound, vehicle, and standard analgesic.

-

Timer.

-

Acetic Acid-Induced Writhing Test (Analgesia and Anti-inflammatory)

This test is used to screen for peripheral analgesic and anti-inflammatory activity.

-

Objective: To assess the ability of this compound or P. nitida extracts to reduce visceral pain and inflammation.

-

General Procedure:

-

Animal Grouping and Drug Administration: Animals (typically mice) are divided into groups and administered the test compound, vehicle, or a standard drug (e.g., diclofenac sodium).

-

Induction of Writhing: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation and Counting: The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.

-

Data Analysis: A reduction in the number of writhes in the treated groups compared to the control group indicates analgesic and anti-inflammatory activity.

-

-

Materials:

-

Experimental animals (mice).

-

Test compound, vehicle, and standard drug.

-

Acetic acid solution.

-

Syringes and needles.

-

Observation chambers.

-

Timer.

-

This compound in Other Plant Genera: A Brief Overview

While Picralima nitida is the most well-studied source of this compound in the context of traditional medicine, the alkaloid and its structural relatives are found in other plant genera.

-

Vinca : Vinca major is a known source of this compound, which is also referred to as vincamajoridine. However, the traditional medicinal uses of Vinca species in Europe are more commonly associated with vincamine and its effects on cerebral circulation and cognitive function. The specific contribution of this compound to the traditional uses of Vinca is not well established.

-

Alstonia : Species such as Alstonia boonei are used in traditional African medicine for conditions like malaria, fever, and pain, which overlaps with the uses of P. nitida. Alstonia boonei is known to contain a rich array of indole alkaloids, and this compound has been identified as one of its constituents. However, the extent to which this compound is responsible for the observed therapeutic effects in traditional preparations of Alstonia requires further investigation.

-

Aspidosperma : This large genus is a significant source of diverse indole alkaloids and several species are used in South American traditional medicine, notably for malaria. While there is extensive phytochemical research on this genus, the specific traditional uses directly attributable to this compound are not clearly defined.

Conclusion and Future Directions

The traditional medicinal use of this compound-containing plants, particularly Picralima nitida, for pain, malaria, and inflammation is well-supported by ethnobotanical records and initial pharmacological studies. The interaction of this compound and related alkaloids with the opioid system provides a clear mechanism for its analgesic properties. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into these promising natural products.

Future research should focus on:

-

Quantitative analysis of traditional preparations: Determining the concentration of this compound and other key alkaloids in decoctions, powders, and other traditional formulations of P. nitida.

-

Elucidation of synergistic effects: Investigating the potential synergistic or additive effects of the complex mixture of alkaloids present in P. nitida.

-

Pharmacokinetic and toxicological studies: Comprehensive studies to determine the absorption, distribution, metabolism, excretion, and safety profile of this compound and related compounds.

-

Further investigation of other this compound-containing plants: Clarifying the role and concentration of this compound in the traditional medicinal uses of Vinca, Alstonia, and Aspidosperma species.

This in-depth technical guide serves as a valuable resource for scientists and researchers, providing the necessary background and methodological framework to advance the scientific understanding of these medicinally important plants and their constituent alkaloids, with the ultimate goal of developing new and effective therapeutic agents.

References

Investigating the Natural Abundance of Akuammine in Various Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine is an indole alkaloid with a history of traditional use and growing interest in the scientific community for its potential pharmacological activities, notably its interaction with opioid receptors. This technical guide provides an in-depth overview of the natural abundance of this compound in various plant species, detailed experimental protocols for its quantification, and an exploration of its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been identified in several plant species, primarily within the Apocynaceae family. The concentration of this compound can vary significantly between species and even different parts of the same plant. The following table summarizes the currently available quantitative data on this compound abundance.

| Plant Species | Plant Part | Method of Analysis | This compound Content (% Dry Weight) | Reference |

| Picralima nitida | Seeds | Not Specified | 0.56% | [1] |

| Vinca major | Aerial Parts | Not Specified | Isolated, but quantitative data not available | [1] |

| Vinca minor | Leaves | Not Specified | Minor alkaloid, quantitative data not available | - |

| Alstonia boonei | Stem Bark | Not Specified | Presence confirmed, but quantitative data not available | - |

Note: While the presence of this compound in Vinca major, Vinca minor, and Alstonia boonei is documented, specific quantitative data remains limited in publicly available literature. Further research is required to accurately determine the concentration of this compound in these species.

Experimental Protocols

This section outlines detailed methodologies for the extraction, separation, and quantification of this compound from plant materials.

General Extraction of Indole Alkaloids

This protocol describes a standard acid-base extraction method suitable for enriching the total alkaloid fraction from plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

10% Acetic acid in water

-

Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried, powdered plant material in methanol for 72 hours at room temperature.

-

Filter the extract and concentrate the filtrate using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in 10% acetic acid in water and sonicate to ensure thorough mixing.

-

Wash the acidic solution with dichloromethane (DCM) three times to remove non-alkaloidal compounds. Discard the DCM layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

-

Extract the basified aqueous solution with DCM three times. The alkaloids will partition into the organic layer.

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a framework for the quantitative analysis of this compound using HPLC with UV detection.[2][3][4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate or Formic acid (for mobile phase modification)

-

Ultrapure water

-

This compound analytical standard

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (return to initial conditions)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the total alkaloid extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The final concentration should be expressed as a percentage of the dry weight of the original plant material.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as a confirmatory technique for the identification of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Capillary column suitable for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Data acquisition and analysis software with a mass spectral library (e.g., NIST).

Reagents:

-

Dichloromethane or Methanol (GC grade)

-

Helium (carrier gas)

GC-MS Conditions (starting point for optimization):

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

Procedure:

-

Sample Preparation: Dissolve a small amount of the total alkaloid extract in dichloromethane or methanol.

-

Analysis: Inject the sample into the GC-MS system.

-

Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a library or a previously injected standard. The characteristic fragmentation pattern of this compound will confirm its presence.

Signaling Pathway of this compound

This compound is known to act as an agonist at the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR). The activation of μOR by an agonist like this compound initiates a complex intracellular signaling cascade that can be broadly divided into two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Caption: Workflow for this compound extraction and analysis.

Mu-Opioid Receptor Signaling Pathway

The diagram below outlines the key events following the activation of the mu-opioid receptor by an agonist such as this compound.

Caption: Mu-opioid receptor signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the natural abundance of this compound, detailed methodologies for its analysis, and an overview of its interaction with the mu-opioid receptor. While Picralima nitida stands out as a rich source of this compound, further quantitative studies on other plant species are warranted. The provided experimental protocols offer a starting point for researchers to develop and validate robust analytical methods for the accurate quantification of this promising indole alkaloid. A deeper understanding of its signaling pathways will be crucial for elucidating its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Akuammine in Plant Extracts Using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Akuammine in plant extracts. This compound, a principal indole alkaloid found in the seeds of Picralima nitida, has garnered significant interest for its pharmacological properties.[1][2] The method described herein is designed for researchers, scientists, and professionals in drug development, providing a reliable analytical tool for quality control, pharmacokinetic studies, and standardization of herbal formulations. The protocol has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is an indole alkaloid predominantly isolated from the seeds of the West African tree Picralima nitida.[2] Traditionally, these seeds have been used in ethnomedicine for the treatment of pain and fever.[1] Modern pharmacological studies have identified this compound as an opioid agonist, suggesting its potential as a scaffold for the development of novel analgesics.[3] Given the growing interest in this compound, a precise and reliable analytical method for its quantification in plant materials is essential for research and development.

This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC-UV system. The method is selective, sensitive, and has been subjected to validation to ensure its suitability for routine analysis.

Chemical Properties of this compound

-

Molecular Formula: C₂₂H₂₆N₂O₄

-

Molecular Weight: 382.45 g/mol

-

Chemical Class: Indole Alkaloid

-

Appearance: Crystalline solid

Experimental

A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this method. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex Luna Omega PS-C18 (100 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-45% B over 10 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration at 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 280 nm (based on typical indole alkaloid UV absorbance) |

| Injection Volume | 10 µL |

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Extraction:

-

Accurately weigh 1 g of finely powdered plant material (e.g., Picralima nitida seeds).

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Macerate for 24 hours at room temperature, protected from light.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more and combine the filtrates.

-

Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Solution:

-

Reconstitute the dried extract with 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Results |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Note: The validation data presented is typical for a well-developed HPLC method for natural products and should be established in the laboratory performing the analysis.

Protocols

-

Prepare the mobile phases as described in Table 1.

-

Purge the HPLC system to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30 °C and the UV detection wavelength to 280 nm.

-

Create a sequence table including blank injections (methanol), standard solutions for the calibration curve, and the prepared sample solutions.

-

Start the sequence run.

-

Calibration Curve:

-

Integrate the peak corresponding to this compound in the chromatograms of the standard solutions.

-

Plot a graph of peak area versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

-

Quantification of this compound in Samples:

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Calculate the final concentration of this compound in the original plant material using the following formula:

Concentration (mg/g) = (C × V × D) / W

Where:

-

C = Concentration from the calibration curve (µg/mL)

-

V = Final volume of the reconstituted extract (mL)

-

D = Dilution factor (if any)

-

W = Weight of the plant material (g)

-

Visualizations

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been validated to ensure accurate and precise results. This protocol is a valuable tool for researchers and industry professionals working with Picralima nitida and other this compound-containing plant materials.

References

Application Notes: In Vitro Mu-Opioid Receptor Binding Assay for Akuammine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine is an indole alkaloid derived from the seeds of the Picralima nitida tree, which has been traditionally used in African medicine for its analgesic properties. Understanding the interaction of this compound with the mu-opioid receptor (μOR) is crucial for elucidating its mechanism of action and potential as a therapeutic agent. These application notes provide a detailed protocol for conducting an in vitro mu-opioid receptor binding assay to determine the binding affinity of this compound. Additionally, protocols for functional assays are included to characterize its activity as an agonist or antagonist.

The primary method described is a competitive radioligand binding assay using [³H]-DAMGO, a selective mu-opioid receptor agonist, to determine the inhibition constant (Ki) of this compound. This is followed by protocols for GTPγS binding and cAMP inhibition assays to assess the functional consequences of receptor binding.

Data Presentation

The binding affinity of this compound and its derivatives for the mu-opioid receptor is summarized in the table below. This data is compiled from various in vitro studies and provides a quantitative measure of their interaction with the receptor.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at the Mu-Opioid Receptor

| Compound | Ki (µM) at µOR | Notes | Reference |

| This compound | 0.5 | Highest affinity for mu-opioid binding sites among the tested alkaloids in the study.[1] | [1] |

| Akuammidine | 0.6 | Shows preference for mu-opioid binding sites. | [1] |

| Halogenated this compound (19) | 0.12 | Increased binding affinity compared to parent compound. | [2] |

| Halogenated this compound (20) | 0.22 | Increased binding affinity compared to parent compound. | [2] |

| DAMGO | 0.00118 - 0.00346 | Potent and selective mu-opioid receptor agonist, used as a reference compound. |

Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein and subsequent downstream signaling cascades.

Mu-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor

This protocol details a competitive binding assay to determine the affinity of this compound for the mu-opioid receptor using [³H]-DAMGO.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells or rat brain tissue).

-

[³H]-DAMGO (radioligand).

-

This compound (test compound).

-

Naloxone (for determining non-specific binding).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Microplate harvester and liquid scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing mu-opioid receptors in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1-5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for the radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

DAMGO (positive control agonist).

-

This compound (test compound).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of diluted this compound, vehicle, or DAMGO.

-

50 µL of membrane suspension (typically 10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Scintillation Counting and Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the potency (EC50) and efficacy (Emax) of this compound by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

cAMP Inhibition Assay

This assay determines the functional effect of this compound on adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors.

Materials:

-

Cells stably expressing the mu-opioid receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

-

Cell Preparation:

-

Culture cells expressing the mu-opioid receptor to an appropriate density.

-

Harvest and resuspend the cells in assay buffer containing a PDE inhibitor.

-

-

Assay Setup:

-

In a 384-well plate, dispense the test compounds (this compound) at various concentrations.

-

Add the cell suspension to the wells.

-

Add a fixed concentration of forsklin to all wells (except basal controls) to stimulate cAMP production.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production. This will indicate whether this compound is acting as an agonist at the mu-opioid receptor.

-

References

Application Notes and Protocols: Assessing the Antimalarial Activity of Akuammine against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Akuammine, an indole alkaloid isolated from the seeds of Picralima nitida, has demonstrated promising antimalarial properties.[1][2] Extracts of P. nitida have a history of use in traditional medicine for treating malaria.[1][3][4] This document provides detailed application notes and protocols for assessing the in vitro antimalarial activity of this compound against P. falciparum, including methods for determining its efficacy and cytotoxicity, which are crucial for evaluating its therapeutic potential.

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| Compound | P. falciparum Strain | Efficacy Metric | Value | Reference |

| This compound | D6 (Chloroquine-sensitive) | ED50 | 530 ng/mL | |

| This compound | W2 (Chloroquine-resistant) | ED50 | 1110 ng/mL |

ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity of this compound and Related Fractions

| Compound/Extract | Cell Line | Cytotoxicity Metric | Value | Selectivity Index (SI) | Reference |

| 95% EtOH extract of P. nitida | Mammalian cells | No toxicity observed at | 20,000 ng/mL | Not calculated | |

| Phenolic fraction of P. nitida | Mammalian cells | No toxicity observed at | 20,000 ng/mL | Not calculated |